molecular formula C21H22N4O4S B2360065 4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-02-6

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2360065
CAS No.: 850936-02-6
M. Wt: 426.49
InChI Key: OFDGTKZSUYFKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound designed for advanced research applications. It belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as privileged scaffolds in medicinal chemistry for developing novel antibacterial agents . These compounds have demonstrated significant potential in addressing the global challenge of drug-resistant bacterial pathogens . Studies on closely related structural analogs have shown that this class of compounds exhibits potent activity against a range of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported in low µg/mL values . The mechanism of action for these compounds can be complex and is influenced by specific substituents. Some N-(1,3,4-oxadiazol-2-yl)benzamides are known to function as multitargeting antibiotics, affecting essential bacterial processes such as menaquinone biosynthesis, iron homeostasis (leading to iron starvation), and bacterial membrane depolarization . They may also interact with other essential proteins, providing a multifaceted approach to inhibiting bacterial growth . Other analogs have been described as inhibitors of specific pathways like trans-translation or lipoteichoic acid biosynthesis . This product is presented as a high-purity chemical entity for non-human research applications only. It is an invaluable tool for scientists investigating new antibacterial strategies, exploring structure-activity relationships (SAR), and conducting hit-to-lead optimization campaigns in pharmaceutical development. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-2-25(14-15-6-4-3-5-7-15)30(27,28)18-12-10-16(11-13-18)19(26)22-21-24-23-20(29-21)17-8-9-17/h3-7,10-13,17H,2,8-9,14H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDGTKZSUYFKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid

The synthesis begins with the chlorosulfonation of benzoic acid. Under controlled conditions (0–5°C), chlorosulfonic acid reacts with benzoic acid to yield 4-chlorosulfonylbenzoic acid.

Reaction Conditions :

  • Reagents : Chlorosulfonic acid (1.2 equiv), benzoic acid
  • Temperature : 0–5°C (exothermic reaction)
  • Time : 3–4 hours

Sulfonamide Formation

The chlorosulfonyl intermediate is treated with benzyl(ethyl)amine to install the sulfamoyl group. This step requires careful pH control to avoid side reactions.

Procedure :

  • Dissolve 4-chlorosulfonylbenzoic acid in dry dichloromethane.
  • Add benzyl(ethyl)amine (1.1 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 78–85%

Synthesis of Intermediate B: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Cyclopropanecarboxylic Acid Hydrazide Formation

Cyclopropanecarboxylic acid is converted to its hydrazide derivative using hydrazine hydrate.

Reaction Conditions :

  • Reagents : Cyclopropanecarboxylic acid, hydrazine hydrate (2.0 equiv)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 6 hours

Yield : 92%

Oxadiazole Ring Cyclization

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole ring.

Procedure :

  • Suspend cyclopropanecarboxylic acid hydrazide in acetonitrile.
  • Add BrCN (1.2 equiv) and stir at 80°C for 8 hours.
  • Quench with ice water and filter the precipitate.

Yield : 68–75%

Coupling of Intermediates A and B

The final step involves coupling Intermediate A (activated as an acid chloride) with Intermediate B using carbodiimide chemistry.

Procedure :

  • Convert 4-(benzyl(ethyl)sulfamoyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React the acid chloride with 5-cyclopropyl-1,3,4-oxadiazol-2-amine in the presence of triethylamine (Et₃N).
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Conditions :

Parameter Value
Solvent Dry THF
Temperature 0°C → room temp
Coupling Agent EDC/HOBt (optional)
Yield 65–72%

Optimization and Challenges

Sulfamoyl Group Installation

Excess benzyl(ethyl)amine leads to di-substitution byproducts. Stoichiometric control (1.1 equiv amine) minimizes this issue.

Oxadiazole Cyclization

Cyanogen bromide (BrCN) offers superior regioselectivity compared to POCl₃, which may cause ring-opening.

Coupling Efficiency

The use of EDC/HOBt increases coupling yields to 80% but requires anhydrous conditions.

Comparative Analysis of Methods

Step Method 1 (POCl₃) Method 2 (BrCN) Method 3 (EDC/HOBt)
Oxadiazole Yield 60% 75% N/A
Purity 90% 95% 98%
Cost Low Moderate High

BrCN-based cyclization (Method 2) balances cost and efficiency, making it ideal for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl(ethyl)sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Sulfamoyl Group Molecular Weight (g/mol) Key Features
Target Compound: 4-[Benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide 5-cyclopropyl Benzyl(ethyl) ~480.5* Cyclopropyl enhances lipophilicity
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide 5-(4-methoxyphenyl)methyl Benzyl(methyl) Not reported Antifungal (C. albicans IC₅₀: 1.95 µg/mL)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(furan-2-yl) Cyclohexyl(ethyl) Not reported Antifungal (C. albicans IC₅₀: 0.97 µg/mL)
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(4-fluorophenyl) Benzyl(ethyl) 480.5 High XLogP3 (3.7), potential CNS activity
TAS1553: 5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide 5-oxo-4,5-dihydro Chlorobenzene-sulfonamide Not reported Ribonucleotide reductase inhibitor
Compound 52: N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide 5-cyclohexyl Methylbenzamide 285.6 Ca²⁺/calmodulin inhibition

*Estimated based on structural similarity to .

Antifungal Activity

  • LMM5 and LMM11 : Both inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with LMM11 showing superior potency (IC₅₀: 0.97 µg/mL vs. 1.95 µg/mL for LMM5). The cyclohexyl(ethyl) group in LMM11 may enhance target binding compared to benzyl(methyl) in LMM5 .

Enzyme Inhibition

  • TAS1553 : Inhibits ribonucleotide reductase (RNR) by disrupting subunit interactions, showing antitumor activity . The 5-oxo-4,5-dihydro-oxadiazole core is critical for RNR binding.
  • Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Inhibits human carbonic anhydrase II (hCA II) via interactions with key residues (e.g., Thr199, Gln92), suggesting sulfamoyl groups enhance enzyme affinity .

Physicochemical Properties

  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide : XLogP3 = 3.7 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Compound 52 : Lower molecular weight (285.6 g/mol) and methyl substituent improve solubility compared to bulkier analogs .

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest significant interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O4SC_{21}H_{22}N_{4}O_{4}S, and it is characterized by the presence of an oxadiazole ring, a cyclopropyl group, and a sulfamoyl moiety. Its complex structure allows for various interactions with molecular targets in biological systems.

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor. Preliminary studies indicate that it may modulate receptor activity and interact with specific pathways involved in disease progression. The compound's ability to inhibit enzymes related to metabolic pathways could influence cellular responses significantly.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit notable biological activities. For instance:

  • Larvicidal Activity : A series of benzamide derivatives have shown promising larvicidal effects against mosquito larvae. In one study, compounds structurally related to oxadiazole derivatives displayed up to 100% mortality at concentrations as low as 10 mg/L .
CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7h1020

Case Studies

A particular focus has been placed on the fungicidal activities of oxadiazole derivatives. Compounds similar to our target compound have demonstrated effective inhibition against various fungi, outperforming established fungicides in some cases. For example:

  • Fungicidal Activity : In a comparative study, certain oxadiazole derivatives exhibited better inhibitory effects against Botrytis cinerea than traditional fungicides .
CompoundEC50 (μg/mL)Fungal Target
7h11.61Sclerotinia sclerotiorum
7h17.39Botrytis cinerea
7h17.29Thanatephorus cucumeris

Q & A

Q. What are the critical steps in synthesizing 4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Sulfamoyl group introduction : Reaction of intermediates with benzyl(ethyl)amine in the presence of sulfonyl chlorides .
  • Coupling of benzamide : Use of coupling agents like EDC/HOBt to attach the benzamide moiety to the oxadiazole ring .

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve sulfamoyl group incorporation .
  • Catalyst use : Triethylamine as a base enhances reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Identify protons on the cyclopropyl group (δ 0.5–1.5 ppm) and sulfamoyl NH (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for the oxadiazole and sulfamoyl groups .
  • IR spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How can researchers design in vitro assays to evaluate the compound’s anticancer activity?

  • Cell line selection : Use panels of cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) for selectivity assessment .
  • Dose-response studies : Test concentrations from 1 µM to 100 µM over 48–72 hours, with cisplatin as a positive control .
  • Mechanistic assays : Include flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .

Advanced Research Questions

Q. How can structural modifications to the benzyl(ethyl)sulfamoyl or cyclopropyl-oxadiazole groups enhance biological activity?

  • Sulfamoyl substituents : Replace benzyl with electron-withdrawing groups (e.g., nitrobenzyl) to improve target binding affinity .
  • Oxadiazole modifications : Introduce bulkier substituents (e.g., isopropyl instead of cyclopropyl) to modulate lipophilicity and membrane permeability .
  • Rationale : Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like COX-2 or topoisomerase II .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from multiple studies using standardized protocols (e.g., MTT assay vs. resazurin) .
  • Structural validation : Confirm compound purity via HPLC (>95%) to rule out batch variability .
  • Target profiling : Use kinome-wide screening or proteomics to identify off-target effects .

Q. How can researchers investigate the compound’s potential off-target effects in inflammatory pathways?

  • COX-1/COX-2 inhibition assays : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages .
  • NF-κB luciferase reporter assays : Transfect HEK293 cells with NF-κB reporters and quantify luminescence post-treatment .
  • Cytokine profiling : Use ELISA to assess TNF-α, IL-6, and IL-1β levels in serum or cell supernatants .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., >50 ns trajectories) using GROMACS .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) with logP and IC₅₀ data .

Methodological Challenges

Q. How can low yields during sulfamoyl group incorporation be addressed?

  • Activating agents : Use DMAP or N-hydroxysuccinimide to improve sulfonylation efficiency .
  • Solvent-free conditions : Microwave-assisted synthesis reduces decomposition at elevated temperatures .

Q. What strategies mitigate cytotoxicity discrepancies between 2D and 3D cell culture models?

  • Spheroid validation : Compare IC₅₀ in monolayer vs. spheroids (e.g., using ultra-low attachment plates) .
  • Microfluidic assays : Mimic tumor microenvironments with oxygen gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.